4-Ethyl-3,4,5-trimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

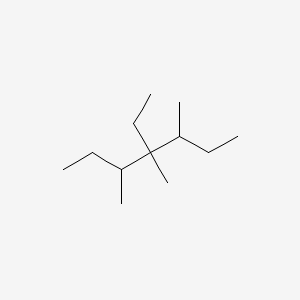

2D Structure

3D Structure

Properties

CAS No. |

62198-79-2 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-3,4,5-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-10(4)12(6,9-3)11(5)8-2/h10-11H,7-9H2,1-6H3 |

InChI Key |

SZOKDASFURUJDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(CC)C(C)CC |

Origin of Product |

United States |

Synthesis from Renewable Feedstocks:innovative Routes Are Being Developed to Synthesize Highly Branched Alkanes from Renewable Biomass. One Such Strategy Involves the Michael Addition of Lignocellulose Derived Molecules, Followed by Hydrodeoxygenation.nih.govthis Approach Has Successfully Produced High Density, Low Freezing Point Branched Alkanes Suitable for Use As Transportation Fuels.nih.gov

Advanced Synthetic Strategies for Highly Branched Alkanes

Overview of Methodologies for Constructing Complex Saturated Hydrocarbon Skeletons

The synthesis of complex saturated hydrocarbons, also known as alkanes, hinges on the strategic formation of carbon-carbon (C-C) single bonds. libretexts.orglatech.edu Unlike molecules with functional groups that offer reactive sites, the unreactive nature of alkanes makes their direct construction challenging. Therefore, synthetic strategies typically involve building a carbon skeleton equipped with functional groups that can be removed in the final steps.

Key approaches to building these frameworks include:

Coupling Reactions: Joining two smaller hydrocarbon fragments. This is one of the most direct methods for C-C bond formation.

Alkylation Reactions: Adding alkyl groups to a foundational molecule.

Reduction of Unsaturated Precursors: Creating a complex alkene or alkyne skeleton first, then converting it to the corresponding alkane via hydrogenation.

Retrosynthetic analysis is a foundational approach where the target molecule is conceptually broken down into simpler, commercially available starting materials. longdom.orgfiveable.me For a molecule like 4-Ethyl-3,4,5-trimethylheptane, this analysis reveals several potential disconnections, guiding the selection of an appropriate synthetic route from the methodologies discussed below.

Cross-Coupling Reactions in Branched Alkane Synthesis

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for forming C-C bonds. researchgate.net While initially developed for creating bonds between unsaturated (sp²-hybridized) carbons, recent advancements have extended their utility to the more challenging formation of bonds between saturated (sp³-hybridized) carbons, which is essential for synthesizing branched alkanes. acs.orgrsc.org

The primary challenge in sp³-sp³ coupling is the tendency for starting materials to undergo a side reaction called β-hydride elimination. researchgate.net However, the development of specialized nickel and palladium catalysts has largely overcome this limitation. acs.org Nickel catalysts, in particular, have shown excellent performance in coupling various alkyl halides. acs.orgrsc.orgrsc.org

For the synthesis of this compound, a hypothetical cross-coupling reaction could involve the nickel-catalyzed coupling of two different alkyl halides (a cross-electrophile coupling). chinesechemsoc.org For instance, a fragment like 3-bromo-2-methylpentane could be coupled with a 3-halobutane derivative in the presence of a nickel catalyst and a reducing agent. The choice of ligands on the nickel catalyst is crucial for controlling selectivity and preventing unwanted side reactions. chinesechemsoc.org

| Strategy | Description | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Cross-Coupling | Directly joins two sp³-hybridized carbon fragments. | Nickel or Palladium complexes, organometallic reagents (e.g., organozinc). | Direct C-C bond formation, high functional group tolerance with modern catalysts. | β-hydride elimination, requires careful catalyst and ligand selection. researchgate.net |

| Grignard Alkylation | A nucleophilic alkyl group from a Grignard reagent attacks an electrophilic carbon. | R-MgX (Grignard reagent), alkyl halides. byjus.com | Well-established, versatile for creating various C-C bonds. | Highly sensitive to moisture and protic functional groups. libretexts.org |

| 1,3-Dithiane (B146892) Alkylation | Uses a dithiane as a masked acyl anion for sequential alkylations. | 1,3-propanedithiol, n-butyllithium, alkyl halides. wikipedia.org | Allows for "umpolung" (polarity inversion), excellent for building complex ketones which can be reduced. organic-chemistry.org | Multi-step process, harsh conditions for dithiane removal. organic-chemistry.org |

| Catalytic Hydrogenation | Reduces C=C or C≡C bonds in an unsaturated precursor to C-C bonds. | H₂, Pd/C, PtO₂, Ni. study.com | High-yielding, clean reaction, well-understood stereochemistry (syn-addition). libretexts.org | Requires prior synthesis of a complex unsaturated precursor; some catalysts are expensive. |

Alkylation Reactions for Introducing Branching

Alkylation reactions are a cornerstone of organic synthesis, enabling the extension of carbon chains and the introduction of branches.

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used extensively for forming new C-C bonds. byjus.comwikipedia.org They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. unacademy.com The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic and basic. libretexts.org

In the context of synthesizing a highly branched alkane like this compound, a Grignard reagent can be reacted with an appropriate alkyl halide. This is a form of nucleophilic substitution. For example, a Grignard reagent such as sec-butylmagnesium bromide could be reacted with a complex alkyl halide like 3-chloro-3,4-dimethylhexane. The nucleophilic sec-butyl group would attack the electrophilic carbon bearing the chlorine, displacing the halide and forming the desired C-C bond to complete the alkane skeleton. A significant limitation of this method is the high basicity of Grignard reagents, which can lead to elimination side reactions, especially with secondary and tertiary alkyl halides. organic-chemistry.org

The Corey-Seebach reaction, utilizing 1,3-dithianes, is a powerful method for synthesizing complex molecules by inverting the normal reactivity of a carbonyl carbon, a concept known as "umpolung" (reactivity inversion). wikipedia.orgorganic-chemistry.org

The process begins by converting an aldehyde into a 1,3-dithiane by reacting it with 1,3-propanedithiol. nih.gov The proton on the carbon between the two sulfur atoms is acidic and can be removed by a strong base like n-butyllithium, creating a nucleophilic carbanion. wikipedia.orgencyclopedia.pub This carbanion, which serves as a masked acyl anion, can then be alkylated by reacting it with an electrophile, such as an alkyl halide. organic-chemistry.org This process can be repeated to add a second alkyl group.

To construct this compound, one could start with an aldehyde like 2-methylpropanal. This would be converted to its dithiane derivative, deprotonated, and then sequentially alkylated with appropriate alkyl halides (e.g., 2-bromobutane (B33332) and an ethyl halide). The final step involves the removal of the dithiane protecting group to yield a ketone, which is then fully reduced to the final alkane using a method like the Wolff-Kishner or Clemmensen reduction. This multi-step approach offers a high degree of control in building complex carbon skeletons. nih.gov

Catalytic Hydrogenation in the Formation of Branched Alkanes from Unsaturated Precursors

Catalytic hydrogenation is a fundamental reaction in which hydrogen gas (H₂) is added across a double or triple bond in the presence of a metal catalyst, resulting in a saturated hydrocarbon. libretexts.orgyoutube.com Common catalysts include palladium, platinum, and nickel. study.com The reaction is typically a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org

This method is an indirect route to alkanes; it requires the prior synthesis of an unsaturated precursor with the desired carbon skeleton. For this compound, a synthetic chemist would first need to construct 4-ethyl-3,4,5-trimethylhept-3-ene (or another isomeric alkene). This precursor could be assembled using various alkene synthesis methods, such as the Wittig reaction or Grignard addition to a ketone followed by dehydration.

Once the highly substituted alkene precursor is obtained, it can be reduced to the target alkane. While many catalysts are effective, the hydrogenation of highly substituted (sterically hindered) double bonds can be challenging and may require more active catalysts, such as Crabtree's catalyst, or more forcing conditions like higher pressures and temperatures. illinois.eduwikipedia.org The heat released during this reaction, known as the heat of hydrogenation, can also provide information about the stability of the starting alkene. youtube.com

Chemo-catalytic and De Novo Synthetic Pathways for Branched Hydrocarbons

Modern synthetic strategies are increasingly focused on sustainability and efficiency, leading to the development of novel chemo-catalytic and de novo pathways for hydrocarbons. nih.gov These methods are particularly relevant in the context of producing biofuels and renewable chemicals, where highly branched alkanes are desired for their high octane (B31449) ratings. researchgate.net

De novo synthesis refers to the creation of complex molecules from simple, readily available precursors. wikipedia.org In the context of hydrocarbons, this can involve processes like the Fischer-Tropsch synthesis, which converts syngas (a mixture of carbon monoxide and hydrogen) into a range of hydrocarbons. By using specific catalysts (e.g., zirconia-based), this process can be tailored to favor the production of branched-chain hydrocarbons (isosynthesis). researchgate.net These advanced methods represent a shift from traditional organic synthesis towards more integrated and potentially more sustainable routes for producing complex alkanes.

Challenges and Innovations in High-Molecular-Weight Branched Alkane Synthesis

The synthesis of high-molecular-weight (HMW) and highly branched alkanes presents a unique set of obstacles that necessitate innovative chemical approaches. The construction of a molecule like this compound, a C12 alkane, borders on the lower end of what is considered high-molecular-weight in some contexts, but the principles involved in its synthesis are directly applicable to larger, more complex structures.

Challenges in Synthesis:

A primary challenge in the synthesis of HMW alkanes is the low solubility of long-chain intermediates, which can impede reaction rates and complicate purification processes. nih.govtandfonline.com Furthermore, achieving specific branching patterns with high selectivity is a significant hurdle. Industrial processes like catalytic hydroisomerization, while effective at introducing branching, often lead to a statistical distribution of isomers rather than a single desired product. mdpi.comresearchgate.net

Key challenges include:

Side Reactions: Processes such as hydrocracking, which breaks down the carbon skeleton, compete with the desired isomerization, reducing the yield of the target molecule. mdpi.com

Catalyst Deactivation: Catalysts used in reforming and isomerization are susceptible to deactivation from coke formation, where carbonaceous deposits block active sites. researchgate.net

Product Separation: The resulting product mixtures are often complex, making the isolation of a single, pure branched alkane a difficult and costly endeavor. plymouth.ac.uk

Low Titers in Biosynthesis: While biosynthetic routes offer a renewable alternative, they are currently hampered by low product titers, which limits their large-scale applicability. biofueljournal.com

Innovations in Synthetic Methodologies:

To overcome these challenges, significant research has been directed toward developing more precise and efficient synthetic methods. These innovations focus on novel catalysts, reaction pathways, and the use of alternative feedstocks.

Mechanistic Pathways of Reactions Involving Branched Alkanes

Investigation of C-H Bond Activation in Saturated Hydrocarbons

The activation of C-H bonds in saturated hydrocarbons, including branched alkanes, is a pivotal step in their functionalization. epa.govresearchgate.net Due to their high bond dissociation energies and low polarity, alkanes are generally unreactive. nih.gov Overcoming this inertia is a primary focus of catalytic research. acs.org

The catalytic activation of alkanes can proceed through several mechanistic pathways, largely dependent on the nature of the catalyst and the reaction conditions. mt.com Transition metal complexes are often employed to facilitate C-H bond cleavage. wikipedia.org

One prominent mechanism is oxidative addition , where a low-valent metal center inserts itself into a C-H bond, leading to the cleavage of the bond and the formation of an alkyl-metal hydride intermediate. wikipedia.org This process is typically favored by electron-rich metal centers.

Another key mechanism is sigma-bond metathesis , which is common for early transition metals in high oxidation states. In this concerted process, a metal-ligand bond is exchanged for the C-H bond of the alkane, proceeding through a four-centered transition state.

Electrophilic activation involves highly electrophilic metal species that can attack the C-H bond, leading to the formation of a carbocation intermediate and a reduced metal center. acs.org This pathway is often observed with late transition metals in acidic media. acs.org Recent breakthroughs have also highlighted the use of strong Brønsted acids, such as imidodiphosphorimidate (IDPi), which can protonate and activate alkanes, particularly more reactive ones like cyclopropanes, to facilitate selective fragmentation. sciencedaily.comscitechdaily.com

The state of the catalyst surface, including the degree of oxidation and the presence of coadsorbates, can significantly influence the activation mechanism. epa.gov For instance, on oxide catalysts, a heterolytic mechanism involving the extraction of a proton is often the most likely pathway. epa.gov

| Activation Mechanism | Catalyst Type | Key Intermediate |

| Oxidative Addition | Low-valent transition metals (e.g., Rh, Ir) | Alkyl-metal hydride |

| Sigma-Bond Metathesis | Early transition metals (e.g., Sc, Y) | Four-centered transition state |

| Electrophilic Activation | Late transition metals in acidic media | Carbocation |

| Protonation | Strong Brønsted acids | Carbonium ion |

Complex Reaction Networks in Branched Alkane Transformations

Once the C-H bond is activated, a cascade of subsequent reactions can occur, leading to a variety of products. The transformation of branched alkanes often involves complex reaction networks that include dehydrogenation, isomerization, oligomerization, and cyclization.

Dehydrogenation is the process of removing hydrogen from an alkane to form an alkene, a more reactive and valuable chemical intermediate. nih.govacs.org This process is typically endothermic and requires high temperatures. nih.govacs.org

On bifunctional catalysts, which possess both metal and acid sites, the mechanism often begins with the dehydrogenation of the alkane on the metal site to form an olefin. researchgate.net For example, a gas-phase anionic nickel(0) fluorenyl complex has been shown to effect the dehydrogenation of branched and cyclic alkanes through a C-H insertion followed by a β-hydride elimination. researchgate.net Theoretical studies on gallium-containing zeolites suggest two possible mechanisms for alkane dehydrogenation: a three-step mechanism with lower activation barriers and a concerted one-step mechanism that may be favored for larger or more branched alkanes. acs.org

The skeletal isomerization of alkanes, which transforms straight-chain alkanes into their branched isomers, is a critical process in the petroleum industry for enhancing the octane (B31449) number of gasoline. britannica.comresearchgate.net This reaction is typically catalyzed by bifunctional catalysts. researchgate.net

The generally accepted mechanism for isomerization on bifunctional catalysts involves the following steps:

Dehydrogenation: The alkane is first dehydrogenated on a metal site to form an alkene. researchgate.net

Protonation: The resulting alkene migrates to an acid site where it is protonated to form a carbenium ion. researchgate.net

Rearrangement: The carbenium ion undergoes skeletal rearrangement to a more stable, branched carbenium ion.

Deprotonation: The branched carbenium ion loses a proton to form a branched alkene.

Hydrogenation: The branched alkene migrates back to a metal site where it is hydrogenated to the final branched alkane product. researchgate.net

The balance between the metal and acid functions of the catalyst is crucial for achieving high selectivity towards isomerization and minimizing side reactions like cracking. mdpi.com

Oligomerization is the process where smaller alkene molecules, often formed from the dehydrogenation of alkanes, combine to form larger molecules (oligomers). This can be followed by hydrogenation to produce higher molecular weight alkanes. google.com The mechanism typically involves the formation of a carbocation intermediate from an olefin, which then attacks another olefin molecule to form a larger carbocation. This process can repeat to build up the chain length.

Cyclization is a process where a straight-chain alkane is converted into a cycloalkane. This often occurs as a subsequent reaction after isomerization and can proceed through an intramolecular carbocationic attack.

Free Radical Chemistry of Alkanes: Mechanistic Insights

Free radical reactions represent another major pathway for the transformation of alkanes. srmist.edu.in A free radical is an atom or molecule with an unpaired electron, making it highly reactive. srmist.edu.in The free radical halogenation of alkanes is a classic example of a chain reaction that proceeds through three distinct steps: initiation, propagation, and termination. chemistrystudent.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two halogen radicals. chemistrystudent.comlibretexts.org This process requires an input of energy, typically in the form of UV light or heat. chemistrystudent.comlibretexts.org

Propagation: This step consists of a two-step cycle. First, a halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. srmist.edu.in Second, the alkyl radical reacts with another halogen molecule to form the haloalkane product and a new halogen radical, which can then continue the chain reaction. srmist.edu.in

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. chemistrystudent.com This can occur through the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical. srmist.edu.in

The reactivity of different C-H bonds towards free radical attack varies, with tertiary C-H bonds being the most reactive, followed by secondary, and then primary C-H bonds. This selectivity is more pronounced in bromination than in chlorination. masterorganicchemistry.com

| Reaction Step | Description | Example (Chlorination of Methane) |

| Initiation | Formation of radicals from a non-radical species. libretexts.org | Cl₂ + UV light → 2 Cl• |

| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. libretexts.org | Cl• + CH₄ → HCl + •CH₃•CH₃ + Cl₂ → CH₃Cl + Cl• |

| Termination | Two radicals combine to form a non-radical product. chemistrystudent.com | Cl• + Cl• → Cl₂•CH₃ + •CH₃ → C₂H₆•CH₃ + Cl• → CH₃Cl |

Regioselectivity and Stereoselectivity in Radical Reactions of Branched Substrates

Radical reactions, particularly halogenation, of branched alkanes like 4-Ethyl-3,4,5-trimethylheptane are governed by principles of regioselectivity and stereoselectivity, which dictate the specific location of the halogen substitution and the stereochemical outcome of the reaction, respectively. These factors are primarily influenced by the stability of the radical intermediate formed during the reaction.

Regioselectivity

The regioselectivity of radical halogenation is determined by the rate of hydrogen abstraction from the various carbon atoms within the alkane. This rate is directly related to the stability of the resulting alkyl radical. The stability of alkyl radicals follows the order: tertiary > secondary > primary. youtube.com This is because alkyl groups are electron-donating and stabilize the electron-deficient radical center. Consequently, tertiary hydrogens are abstracted more readily than secondary hydrogens, which are in turn abstracted more readily than primary hydrogens.

In the case of this compound, there are multiple types of hydrogen atoms, leading to a variety of possible monohalogenated products. The structure contains primary, secondary, and tertiary C-H bonds.

Analysis of C-H Bonds in this compound:

Primary (1°): Hydrogens on the methyl groups at C1, C3-methyl, C4-methyl, C5-methyl, and the methyl of the C4-ethyl group.

Secondary (2°): Hydrogens on C2, C6, and the methylene of the C4-ethyl group.

Tertiary (3°): Hydrogens on C3 and C5.

The halogenating agent significantly influences the degree of selectivity. Bromination is highly selective, strongly favoring the substitution of the most stable tertiary hydrogens. chemistrysteps.com Chlorination, on the other hand, is much less selective and yields a mixture of products where substitution has occurred at primary, secondary, and tertiary positions. youtube.com This difference in selectivity is attributed to the energetics of the hydrogen abstraction step; for bromination, this step is endothermic, making the transition state more closely resemble the alkyl radical product, thus amplifying the effect of radical stability. For chlorination, the step is exothermic, with a transition state that is less product-like. youtube.com

The predicted regioselectivity for the monohalogenation of this compound can be estimated by considering the number of each type of hydrogen and their relative reactivities.

| Hydrogen Type | Number of Hydrogens | Relative Reactivity (Chlorination at 25°C) | Calculated % (Chlorination) | Relative Reactivity (Bromination at 127°C) | Calculated % (Bromination) |

|---|---|---|---|---|---|

| Primary (1°) | 15 | 1 | 1 | ||

| Secondary (2°) | 6 | 3.9 | 82 | ||

| Tertiary (3°) | 2 | 5.2 | 1640 |

Note: Relative reactivity values are standard approximations. The calculated percentages are derived from (Number of Hydrogens) x (Relative Reactivity) and then normalized.

As the data indicates, bromination of this compound would yield almost exclusively the tertiary bromides (3-bromo- and 5-bromo- derivatives). In contrast, chlorination would produce a complex mixture of isomers, with significant amounts of primary and secondary chlorides formed in addition to the tertiary products.

Stereoselectivity

The stereochemical outcome of radical halogenation depends on the structure of the substrate and the position of the halogenation. The key intermediate is a carbon radical, which is typically trigonal planar and sp²-hybridized. pressbooks.pubchemistrysteps.com

Formation of a New Chiral Center: If halogenation occurs at a prochiral center, a new stereocenter is created. For example, abstraction of a hydrogen from C-2 of this compound creates a trigonal planar radical. The incoming halogen can attack this planar intermediate from either face with equal probability. This results in the formation of a racemic mixture of (R) and (S) enantiomers. chemistrysteps.comjove.com

Reaction at an Existing Chiral Center: The parent molecule, this compound, possesses chiral centers at C3 and C5. If hydrogen abstraction occurs at one of these existing chiral centers (e.g., C3), the sp³ stereocenter is converted into a planar, achiral sp² radical intermediate. Subsequent halogen attack will occur from either face, leading to the formation of a racemic mixture and the loss of the original stereochemical information at that center. jove.com

Formation of Diastereomers: this compound is a chiral molecule. When a radical reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the products are diastereomers. For instance, if halogenation occurs at C-2, creating a new chiral center, the presence of the existing chiral centers at C-3 and C-5 means that the two faces of the trigonal planar radical intermediate are no longer equivalent (they are diastereotopic). Attack of the halogen from one face will be sterically or electronically preferred over the other, leading to the formation of an unequal mixture of diastereomers. chemistrysteps.comjove.com

Computational Chemistry and Theoretical Characterization of Branched Alkanes

Quantum Chemical Calculations for Branched Alkane Systems

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. For complex branched alkanes, these methods elucidate the subtle electronic effects that govern their properties.

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the three-dimensional structures and energies of molecules. researchgate.net For branched alkanes, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, along with various DFT functionals (e.g., M06-2X), are employed to optimize molecular geometries and confirm them as true energy minima through frequency calculations. nih.govdoi.org While ab initio methods are based on first principles without empirical parameters, DFT offers a computationally less expensive alternative that still provides high accuracy, making it suitable for larger molecules like 4-Ethyl-3,4,5-trimethylheptane. researchgate.net These computational approaches are crucial for understanding the fine structural details that arise from the steric crowding in highly substituted alkanes. researchgate.net

| Computational Method | Typical Application in Branched Alkanes | Key Advantage |

| Hartree-Fock (HF) | Initial geometry optimization | Computationally inexpensive starting point |

| MP2 | Geometry optimization, energy calculations | Includes electron correlation for better accuracy |

| CCSD(T) | High-accuracy single-point energy "gold standard" | Very high accuracy for energy calculations |

| DFT (e.g., M06-2X, B3LYP) | Geometry optimization, energy calculations, electronic properties | Good balance of accuracy and computational cost |

This interactive table summarizes common quantum chemical methods and their applications.

The complex architecture of a molecule like this compound leads to significant intramolecular and intermolecular interactions. Intramolecularly, the proximity of multiple alkyl groups (methyl and ethyl) creates steric strain. Computational methods can quantify this strain energy. However, studies have also proposed the existence of stabilizing intramolecular interactions. For instance, research using DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF) has suggested the presence of stabilizing intramolecular hydrogen-hydrogen (H-H) bonds in highly branched alkanes, which may play a secondary role in their enhanced stability. nih.gov

| Interaction Type | Description | Effect on this compound |

| Intramolecular Steric Repulsion | Repulsive forces between non-bonded atoms in close proximity. | Destabilizing; influences preferred conformations. |

| Intramolecular H-H Bonding | Proposed stabilizing interaction between nearby hydrogen atoms. nih.gov | May contribute a secondary stabilizing effect to the molecule. nih.gov |

| Intermolecular van der Waals Forces | Weak attractive forces due to temporary fluctuations in electron density. libretexts.org | Weaker than in a linear C12 alkane due to reduced surface area, leading to a lower boiling point. tutorchase.com |

This interactive table outlines the key molecular interactions in highly branched alkanes.

Molecular Mechanics and Dynamics Simulations for Conformational Exploration

While quantum mechanics provides detailed electronic information, it is computationally intensive for exploring the vast number of possible conformations in a flexible molecule. acs.org Molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for this task. acs.org MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and allowing for the exploration of its conformational landscape. acs.orgresearchgate.net By simulating the system at a given temperature, researchers can calculate the populations of different conformers (e.g., gauche, trans) and the rates of transition between them. acs.org For a molecule with multiple chiral centers and numerous rotatable bonds like this compound, MD simulations are essential for identifying low-energy conformations and understanding its flexibility. These simulations rely on force fields (e.g., TraPPE-UA, OPLS) which are sets of parameters that define the potential energy of the system. researchgate.net

Modeling the Influence of Molecular Structure on Chemical Phenomena

The specific three-dimensional structure of branched alkanes directly influences their macroscopic properties and chemical behavior. Computational models are used to establish these structure-property relationships. For example, the degree and location of branching are known to affect rheological properties like viscosity. byu.edu Models have shown that branching can significantly increase viscosity compared to the linear isomer. byu.edu

Furthermore, the molecular structure is a dominant factor in atmospheric chemistry, such as the formation of secondary organic aerosols (SOA). nih.gov Modeling studies have shown that while both the size and branching of an alkane's carbon skeleton are key factors in determining SOA yield, the products from branched alkanes tend to be more volatile. nih.govcopernicus.org The presence of tertiary carbons in highly branched structures, like squalane (B1681988) (a C30H62 branched alkane), can lead to different oxidation products and preferential bond cleavage compared to linear alkanes. nih.govresearchgate.net These models help predict the environmental impact and fate of complex hydrocarbons.

Advanced Analytical Methodologies for Characterization of Complex Branched Alkanes

Chromatographic Techniques for Separation and Quantification of Alkane Isomers

Chromatography is the cornerstone of separating complex hydrocarbon mixtures. For branched alkanes, the primary challenge lies in achieving sufficient resolution to separate isomers with very similar physical properties, such as boiling points.

High-Temperature Gas Chromatography (HTGC) is a specialized technique designed for the analysis of high-boiling point compounds, including high-molecular-weight hydrocarbons that are not sufficiently volatile for conventional GC. nih.govresearchgate.net HTGC systems operate at temperatures exceeding 400°C, enabling the elution and analysis of alkanes with carbon numbers well above C60. nih.govresearchgate.net This technique is crucial for characterizing heavy oils, waxes, and petroleum fractions where large branched alkanes are prevalent. researchgate.netnih.gov

The reliability of HTGC analysis can be affected by factors such as incomplete elution of the heaviest components and the potential for thermal cracking at high temperatures. nih.gov Method development often involves optimizing parameters like column length, carrier gas flow rate, and temperature programming to balance resolution and analysis time. hw.ac.uk For instance, a "High-Efficiency mode" with a long column and low flow rate can be used for better resolution of alkanes up to around nC64, while a "Simulated Distillation (SimDist) mode" with a short column and high flow rate allows for the rapid elution of alkanes up to nC100, albeit with lower resolution. nih.govhw.ac.uk The coupling of HTGC with mass spectrometry (HTGC-MS) has been explored, though it presents challenges due to the temperature limitations of standard GC-MS interfaces. researchgate.net

For exceptionally complex mixtures of isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation power compared to single-column GC. researchgate.net In a GC×GC system, the entire effluent from a primary column is systematically transferred to a second, shorter column with a different stationary phase for a second dimension of separation. nih.gov This process, facilitated by a modulator, results in a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point and polarity). researchgate.netnih.gov

This enhanced chromatographic resolution is particularly effective for separating branched alkane isomers from their linear counterparts and from each other. researchgate.net When coupled with a Time-of-Flight Mass Spectrometer (GC×GC-ToF-MS), the system becomes a powerful tool for identification. ucdavis.edu ToF-MS is essential because it offers the high data acquisition rates (scan speeds) needed to accurately profile the very narrow peaks (often <100 ms (B15284909) wide) generated in the second dimension. acs.org The combination of superior separation and high-resolution mass spectral data allows for the confident identification and quantification of individual isomers, even those present in trace amounts within a complex matrix. nih.govucdavis.edu This technique has proven invaluable for the detailed analysis of fuels, environmental samples, and metabolomics. acs.orgmdpi.com

Spectroscopic Approaches for Structural Confirmation and Elucidation in Branched Systems

While chromatography separates isomers, spectroscopy provides the detailed structural information necessary for their unambiguous identification.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules. For alkanes, the IR spectrum is dominated by absorptions corresponding to the stretching and bending of C-H and C-C bonds. orgchemboulder.com Saturated C-H stretching vibrations are characteristically found in the region of 2850-3000 cm⁻¹. orgchemboulder.comlibretexts.org Other key absorptions include C-H bending (scissoring) vibrations around 1450-1470 cm⁻¹ and methyl rock vibrations near 1370-1350 cm⁻¹. orgchemboulder.com

While these bands confirm the presence of saturated aliphatic groups, FT-IR is generally not sufficient on its own to distinguish between complex structural isomers like 4-Ethyl-3,4,5-trimethylheptane. The spectra of different branched alkanes are often very similar. However, the region from approximately 900-1300 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions that is unique to a particular molecule. orgchemboulder.com Therefore, while challenging to interpret from first principles, the FT-IR spectrum can serve as a molecular fingerprint to confirm the identity of a compound by matching it to a known reference spectrum. orgchemboulder.comresearchgate.net

Table 1: Characteristic FT-IR Absorption Ranges for Alkanes

| Vibrational Mode | Functional Group | Absorption Range (cm⁻¹) |

| C-H Stretch | -CH₃, -CH₂-, -CH | 2850 - 3000 |

| C-H Bend (Scissoring) | -CH₂- | 1450 - 1470 |

| C-H Bend (Asymmetric) | -CH₃ | ~1450 |

| C-H Bend (Symmetric/Rock) | -CH₃ | 1370 - 1350 |

This interactive table summarizes the key infrared absorption frequencies for alkane functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including the determination of constitution and stereochemistry. digitaloceanspaces.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in a molecule. wordpress.com

For a complex branched alkane like this compound, the ¹H NMR spectrum would show signals in the highly shielded aliphatic region (typically 0.7-1.5 ppm). openochem.org The chemical shift, integration (peak area), and spin-spin splitting pattern of each signal would help to identify the different types of protons (e.g., -CH₃ vs. -CH₂- vs. -CH).

The ¹³C NMR spectrum is often simpler and more informative for complex alkanes. Each unique carbon atom in the molecule gives a distinct signal, allowing one to count the number of non-equivalent carbons. wordpress.com The molecule this compound has three chiral centers (at carbons 3, 4, and 5), meaning it can exist as multiple diastereomers. These diastereomers are distinct chemical compounds with different physical properties and, consequently, different NMR spectra. cdnsciencepub.com For example, meso compounds with a plane of symmetry will show fewer ¹³C signals than their chiral, asymmetric counterparts. cdnsciencepub.com A study on 3,4,5-trimethylheptane, a similar compound, demonstrated that its different diastereomers could be distinguished by the number of unique lines in their ¹³C NMR spectra. cdnsciencepub.com Therefore, NMR is indispensable for confirming the precise isomeric and stereoisomeric structure of this compound. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Branched Alkanes

| Carbon Type | Environment | Typical Chemical Shift (δ, ppm) |

| Primary (CH₃) | Terminal Methyl | 10 - 20 |

| Secondary (CH₂) | Methylene in chain | 20 - 30 |

| Tertiary (CH) | Methine at branch point | 30 - 45 |

| Quaternary (C) | Quaternary at branch point | 30 - 40 |

This interactive table shows typical chemical shift ranges for different carbon environments in branched alkanes.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In the context of GC-MS, it serves as the detector that identifies the separated compounds. For branched alkanes, the fragmentation pattern upon electron ionization (EI) is particularly diagnostic. ic.ac.uk

Unlike straight-chain alkanes which produce a characteristic series of fragment ions separated by 14 Da (corresponding to CH₂ units), branched alkanes fragment preferentially at the branching points. ic.ac.ukwhitman.edu This is because cleavage at a branch point leads to the formation of a more stable secondary or tertiary carbocation. ic.ac.ukwhitman.edu The resulting mass spectrum will show prominent peaks corresponding to the loss of the largest alkyl groups attached to the branch. This predictable fragmentation provides a "molecular fingerprint" that can be used to deduce the location of branching along the carbon chain. whitman.eduosti.gov For a highly branched structure like this compound, the molecular ion (M⁺) peak is often of very low abundance or completely absent, which is a common feature of highly branched compounds. whitman.edu The analysis of these characteristic fragment ions is key to confirming the compound's identity. nih.gov

Concluding Perspectives and Future Research Directions

Synthesis of Knowledge on 4-Ethyl-3,4,5-trimethylheptane and Related Highly Branched Alkanes

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C12H26. nih.gov As a member of the dodecane (B42187) isomers, its structure features a heptane (B126788) backbone substituted with three methyl groups and one ethyl group, creating a sterically crowded and complex molecule. The study of such highly branched alkanes is fundamental to various areas of chemistry, particularly in the fields of petroleum and fuel science.

Highly branched alkanes are known to be more thermodynamically stable than their linear or less branched isomers. researchgate.net This increased stability is attributed to factors such as protobranching effects, which involve stabilizing electronic correlations between 1,3-alkyl groups. smolecule.com These interactions minimize the molecular surface area and enhance van der Waals forces, leading to lower energy states. smolecule.com The compact structure of molecules like this compound, with its multiple tertiary carbon centers, contributes to this stability through hyperconjugative effects. smolecule.com In the context of fuels, branching is a critical determinant of combustion efficiency. Branched hydrocarbons generally exhibit higher research octane (B31449) numbers (RON) because their stability allows for more controlled combustion in internal combustion engines, reducing premature ignition or "engine knock". ftloscience.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H26 | nih.gov |

| Molecular Weight | 170.33 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 62198-79-2 | nih.gov |

| XLogP3-AA | 5.7 | nih.gov |

Identified Research Gaps and Unexplored Areas

Despite the foundational importance of branched alkanes, a detailed investigation of this compound reveals significant gaps in the scientific literature. The lack of specific research on this compound presents both a challenge and an opportunity for new discoveries.

Synthesis and Isolation: There is a notable absence of published, selective, and high-yield synthetic methodologies specifically targeting this compound. While general catalytic methods for producing highly-branched alkanes for renewable gasoline exist, specific pathways to this particular C12 isomer are not detailed. researchgate.net Furthermore, its isolation from complex hydrocarbon mixtures like petroleum fractions is challenging and not documented.

Experimental Physicochemical Data: A major research gap is the lack of experimentally determined physicochemical properties. Crucial data points such as boiling point, melting point, density, viscosity, and surface tension across a range of temperatures are unavailable. The current knowledge relies on computed or estimated values which may not be sufficient for precise engineering and modeling applications. nih.gov

Thermodynamic Properties: Comprehensive thermodynamic data, including the enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, are essential for process design, reaction modeling, and safety assessments. For many related isomers, such data is available through resources like the NIST Chemistry WebBook, but this compound is conspicuously absent. nist.govnist.govnist.gov

Spectroscopic and Chromatographic Characterization: Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has not been published. This information is indispensable for its unambiguous identification and structural elucidation. Similarly, standardized chromatographic data, such as Kovats retention indices for various column types, is not available, hindering its analysis in complex mixtures. nih.gov

Combustion and Reactivity Studies: While it is known that branched alkanes are desirable fuel components, the specific combustion characteristics of this compound have not been studied. Research into its ignition quality, flame speed, and emission profiles upon combustion is needed to evaluate its potential as a fuel or fuel additive.

Prospective Avenues for Advanced Research in Branched Hydrocarbon Chemistry

The identified research gaps concerning this compound point toward several prospective avenues for advanced research. These investigations would not only illuminate the specific nature of this compound but also contribute to the broader understanding of highly branched hydrocarbon chemistry.

Targeted Synthesis and Stereochemical Analysis: A primary research goal should be the development of stereoselective synthetic routes to produce different stereoisomers of this compound in high purity. This would enable a detailed study of how the spatial arrangement of the alkyl groups influences its physical and chemical properties.

Comprehensive Thermophysical and Thermochemical Characterization: Future work should focus on the precise experimental measurement of the compound's fundamental properties. This includes determining its phase behavior, transport properties (viscosity, thermal conductivity), and key thermodynamic parameters. Such data is critical for validating and improving predictive models used in chemical engineering and materials science.

Advanced Computational Modeling: The use of high-level quantum chemical methods could provide deep insights into the stability and electronic structure of this compound. researchgate.net Computational studies could explore its conformational landscape, predict spectroscopic signatures, and model its reaction pathways under various conditions, such as pyrolysis and oxidation, complementing experimental findings.

Engine Combustion and Performance Evaluation: To assess its viability as a next-generation fuel component, research should be directed towards its combustion behavior in controlled environments like shock tubes and rapid compression machines. Determining its octane rating and studying its autoignition chemistry would provide valuable data for the development of advanced fuel formulations. ftloscience.com

Catalytic Conversion and Upgrading: Investigating the reactivity of this compound over various catalysts is another promising research direction. Studies on its catalytic cracking, isomerization, and reforming would provide insights into its transformation within refinery processes and its potential as a feedstock for producing other valuable chemicals. This aligns with broader research into producing high-value branched alkanes from biomass or other renewable sources. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.